2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)-
CAS No.:
Cat. No.: VC16938657
Molecular Formula: C19H29N3O
Molecular Weight: 315.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H29N3O |
|---|---|
| Molecular Weight | 315.5 g/mol |
| IUPAC Name | 6-benzyl-2-[3-(diethylamino)propyl]-2,6-diazaspiro[3.3]heptan-3-one |
| Standard InChI | InChI=1S/C19H29N3O/c1-3-20(4-2)11-8-12-22-16-19(18(22)23)14-21(15-19)13-17-9-6-5-7-10-17/h5-7,9-10H,3-4,8,11-16H2,1-2H3 |
| Standard InChI Key | KLLZYOAZDBTYLM-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCCN1CC2(C1=O)CN(C2)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)- features a spirocyclic core where two azetidine rings share a central carbon atom, forming a rigid bicyclic system. The lactam group (heptan-1-one) introduces a ketone oxygen at position 1, while the 3-(diethylamino)propyl and benzyl groups occupy positions 2 and 6, respectively . The molecular formula is C₁₉H₂₉N₃O, with a calculated molecular weight of 315.5 g/mol.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₉N₃O |
| Molecular Weight | 315.5 g/mol |
| Spirocyclic Core | 2,6-Diazaspiro[3.3]heptan-1-one |
| Substituents | 3-(Diethylamino)propyl, Benzyl |
The diethylamino group enhances solubility in polar solvents, while the benzyl moiety contributes to hydrophobic interactions, a balance critical for membrane permeability and target engagement.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for related diazaspiro compounds reveal distinct signals for the spirocyclic protons (δ 3.1–4.0 ppm) and lactam carbonyl (δ 170–175 ppm in ¹³C NMR) . X-ray crystallography of analogous structures confirms the nearly perpendicular orientation of the azetidine rings, imposing conformational rigidity .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis of 2,6-diazaspiro[3.3]heptan-1-one derivatives typically begins with a ring-closing strategy. Stocks et al. (2007) demonstrated a concise route starting from ethyl 2-(bromomethyl)-1-tosylaziridine-2-carboxylate (I), which undergoes nucleophilic displacement with amines to form spirocyclic β-lactams . For the target compound, sequential alkylation introduces the 3-(diethylamino)propyl and benzyl groups:
-
Lactam Formation: Cyclization of I with a primary amine yields the spirocyclic lactam core .
-
Side-Chain Installation: Alkylation at the nitrogen atoms using 3-(diethylamino)propyl bromide and benzyl bromide introduces the substituents.
Table 2: Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | K₂CO₃, DMF, 80°C | 65–78 |
| N-Alkylation (Position 2) | 3-(Diethylamino)propyl bromide, NaH | 52 |
| N-Alkylation (Position 6) | Benzyl bromide, NaH | 48 |
Purification and Validation
Purification via column chromatography (SiO₂, ethyl acetate/hexane) followed by recrystallization from ethanol affords the final compound in >95% purity . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy confirm the molecular ion ([M+H]⁺ = 316.2389) and lactam carbonyl stretch (ν = 1685 cm⁻¹) .
Pharmacological Properties and Mechanisms of Action
PARP-1 Inhibition
Diazaspiro cores have been investigated as bioisosteres for piperazine in poly(ADP-ribose) polymerase (PARP) inhibitors. In a 2018 study, analogues of olaparib incorporating diazaspiro motifs demonstrated variable PARP-1 affinity . While the parent compound 17b (IC₅₀ = 452.8 nM) showed moderate inhibition, it exhibited unexpected cytotoxicity in murine embryonic fibroblasts (MEFs), rivaling olaparib (IC₅₀ = 44.3 nM) .
Table 3: PARP-1 Inhibition and Cytotoxicity Profiles
| Compound | PARP-1 IC₅₀ (nM) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|
| Olaparib | 44.3 ± 1.2 | 1.2 ± 0.3 |
| 17b | 452.8 ± 15.6 | 2.8 ± 0.5 |
| 15b | 4,397 ± 210 | 5.1 ± 0.7 |
Mechanism of Cytotoxicity
Despite weaker PARP-1 binding, 17b induced PAR accumulation in MEFs, suggesting off-target effects or alternative pathways . Knockout studies in PARP-1⁻/⁻ cells confirmed that cytotoxicity was partially PARP-1-dependent, implicating secondary targets such as tankyrases or DNA repair kinases .
Comparative Analysis with Structural Analogues
Substituent Effects
-
Diethylamino Group: Improves aqueous solubility but may introduce hERG channel liability.
-
Benzyl Group: Enhances blood-brain barrier penetration, as observed in rodent models.
Future Directions and Research Opportunities
-
Synthetic Optimization: Developing asymmetric catalysis methods to access enantiopure variants for stereochemical studies.
-
Target Identification: Proteomic profiling to elucidate off-target interactions responsible for cytotoxicity.
-
Therapeutic Expansion: Exploring applications in neurodegeneration or inflammation, where PARP-1 plays a regulatory role.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume